molecular formula C14H26N2O B10863965 N-[1-(propan-2-yl)piperidin-4-yl]cyclopentanecarboxamide

N-[1-(propan-2-yl)piperidin-4-yl]cyclopentanecarboxamide

Cat. No.: B10863965
M. Wt: 238.37 g/mol
InChI Key: PZNINRRQIIIBBD-UHFFFAOYSA-N
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Description

N-[1-(propan-2-yl)piperidin-4-yl]cyclopentanecarboxamide is a compound that features a piperidine ring substituted with an isopropyl group and a cyclopentanecarboxamide moiety

Preparation Methods

The synthesis of N-[1-(propan-2-yl)piperidin-4-yl]cyclopentanecarboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Substitution with Isopropyl Group:

    Attachment of Cyclopentanecarboxamide Moiety: The final step involves the formation of the amide bond between the piperidine derivative and cyclopentanecarboxylic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Chemical Reactions Analysis

N-[1-(propan-2-yl)piperidin-4-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents like halides or nucleophiles under suitable conditions.

Scientific Research Applications

N-[1-(propan-2-yl)piperidin-4-yl]cyclopentanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound may be utilized in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[1-(propan-2-yl)piperidin-4-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[1-(propan-2-yl)piperidin-4-yl]cyclopentanecarboxamide can be compared with other similar compounds, such as:

    N-(piperidin-4-yl)benzamide Derivatives: These compounds also feature a piperidine ring and are studied for their pharmacological properties.

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B and have applications in cancer research.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopentanecarboxamide moiety, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C14H26N2O

Molecular Weight

238.37 g/mol

IUPAC Name

N-(1-propan-2-ylpiperidin-4-yl)cyclopentanecarboxamide

InChI

InChI=1S/C14H26N2O/c1-11(2)16-9-7-13(8-10-16)15-14(17)12-5-3-4-6-12/h11-13H,3-10H2,1-2H3,(H,15,17)

InChI Key

PZNINRRQIIIBBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2CCCC2

Origin of Product

United States

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